Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate
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Overview
Description
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis. This particular compound features a benzyloxy group, a propyl chain, and a fluorophenyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate typically involves the following steps:
Starting Materials: The synthesis begins with diethyl malonate, benzyl alcohol, and 4-fluorobenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide or potassium carbonate as the base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The fluorophenyl group can be reduced to form a cyclohexyl derivative.
Substitution: The ester groups can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The benzyloxy and fluorophenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in various organic syntheses.
Diethyl 2-(4-fluorophenyl)malonate: Lacks the benzyloxypropyl group, making it less versatile.
Diethyl 2-(3-(benzyloxy)propyl)malonate: Lacks the fluorophenyl group, affecting its chemical properties.
Uniqueness
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate is unique due to the presence of both the benzyloxypropyl and fluorophenyl groups. These groups confer specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
1523572-00-0 |
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Molecular Formula |
C23H27FO5 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
diethyl 2-(4-fluorophenyl)-2-(3-phenylmethoxypropyl)propanedioate |
InChI |
InChI=1S/C23H27FO5/c1-3-28-21(25)23(22(26)29-4-2,19-11-13-20(24)14-12-19)15-8-16-27-17-18-9-6-5-7-10-18/h5-7,9-14H,3-4,8,15-17H2,1-2H3 |
InChI Key |
BEZFBXAKGJUHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCOCC1=CC=CC=C1)(C2=CC=C(C=C2)F)C(=O)OCC |
Origin of Product |
United States |
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